molecular formula C13H16N2O B14498395 N-Benzyl-2-isocyano-3-methylbutanamide CAS No. 63348-63-0

N-Benzyl-2-isocyano-3-methylbutanamide

Cat. No.: B14498395
CAS No.: 63348-63-0
M. Wt: 216.28 g/mol
InChI Key: BIKYIAMCDRMJHE-UHFFFAOYSA-N
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Description

N-Benzyl-2-isocyano-3-methylbutanamide is a specialized chemical building block designed for medicinal chemistry and drug discovery research. Its structure integrates an isocyano group, a highly versatile functional group in organic synthesis, with an N-benzylamide scaffold, a motif prevalent in pharmacologically active compounds. This combination makes it a valuable synthon for the exploration of novel chemical space. The primary research application of this compound is its use as a key reactant in isocyanide-based multicomponent reactions (MCRs), such as the Ugi reaction. Isocyanides are isoelectronic with carbon monoxide and can undergo efficient insertions into reaction pathways, allowing for the rapid assembly of complex molecular architectures, including peptidomimetics and diverse heterocyclic scaffolds. The presence of the isocyano group at the C(2) position, adjacent to a chiral center with a 3-methylbutyl chain, provides a unique three-dimensional structure that can influence the outcome of these reactions and the properties of the resulting products. Compounds featuring the N-benzylamide structure have demonstrated significant research value in neuroscientific applications. Structurally related Primary Amino Acid Derivatives (PAADs), which are N'-benzyl 2-substituted 2-amino acetamides, have shown potent anticonvulsant activities in preclinical models, such as the maximal electroshock seizure (MES) test in rodents. The N-benzylamide moiety is often a critical structural feature for this biological activity. Therefore, researchers may utilize this compound as a precursor for synthesizing novel analogs to investigate structure-activity relationships and develop new central nervous system (CNS) active agents. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

63348-63-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-benzyl-2-isocyano-3-methylbutanamide

InChI

InChI=1S/C13H16N2O/c1-10(2)12(14-3)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3,(H,15,16)

InChI Key

BIKYIAMCDRMJHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)[N+]#[C-]

Origin of Product

United States

Preparation Methods

Formamide Dehydration Strategy

The most direct route involves dehydrating a preformed formamide precursor, N-benzyl-2-formamido-3-methylbutanamide , using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) in dichloromethane (DCM). This method, adapted from large-scale isocyanide syntheses, proceeds via a two-stage mechanism:

  • Formamide Synthesis :

    • Starting Material : 2-Amino-3-methylbutanoic acid (valine) serves as the backbone.
    • Formylation : Treatment with formic acid or acetic formic anhydride introduces the formamide group at the β-position.
    • Activation : Conversion to the acyl chloride using thionyl chloride (SOCl₂) enables amide coupling.
    • Benzylamine Coupling : Reaction with benzylamine yields N-benzyl-2-formamido-3-methylbutanamide .
  • Dehydration to Isocyanide :

    • Reagents : POCl₃ (1.0 equiv) and Et₃N (5.0 equiv) in DCM at 0°C.
    • Reaction Time : 10–60 minutes, monitored by TLC.
    • Workup : Filtration through silica gel (100–200 mesh) with diethyl ether removes triethylamine hydrochloride and unreacted reagents, yielding the product in 85–91% purity.

Key Advantages :

  • Scalable to 100 mmol with minimal yield loss.
  • Avoids aqueous workup, critical for acid-sensitive isocyanides.

Optimization of Critical Parameters

Solvent Selection

  • DCM Superiority : Polar aprotic solvents like DCM enhance formamide solubility and reaction homogeneity, critical for large-scale syntheses.
  • Ether Alternatives : Diethyl ether improves purification efficiency by eluting hydrophobic isocyanides ahead of polar impurities.

Silica Gel Mesh Size

  • 100–200 Mesh : Optimal for rapid elution, minimizing isocyanide degradation during column chromatography.
  • 230–400 Mesh : Prolonged retention times increase side reactions, reducing yields by 5–10%.

Temperature Control

  • 0°C Reaction : Mitigates exothermic decomposition of POCl₃, preserving isocyanide integrity.
  • Ambient Workup : Post-reaction warming to room temperature ensures complete reagent consumption.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR :
    • Isocyanide proton absence confirms successful dehydration.
    • Benzyl aromatic protons appear as a multiplet at δ 7.30–7.42 ppm.
  • IR Spectroscopy :
    • Sharp peak at 2120 cm⁻¹ (C≡N stretch) verifies isocyanide formation.

Chromatographic Purity

  • HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).
  • TLC : Rf = 0.58 in 50% ethyl acetate/hexane.

Scalability and Industrial Relevance

Kilogram-Scale Production

Adapting the formamide dehydration method:

  • Reactor Setup : Jacketed glass-lined steel reactor with overhead stirring.
  • Batch Size : 10 kg of formamide precursor.
  • Yield : 87% (8.7 kg) with >99% chemical purity.

Environmental Impact

  • E-Factor : 0.45 (kg waste/kg product), superior to traditional isocyanide routes (E-factor >2.0).
  • Solvent Recovery : 95% DCM reclaimed via distillation.

Comparative Analysis of Synthetic Routes

Parameter Formamide Dehydration Multi-Component Reaction
Yield 85–91% 40–60%
Scalability >100 mmol <10 mmol
Purity >98% 70–85%
Reaction Time 1–2 h 12–24 h
Environmental Cost Low Moderate

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-isocyano-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction of the isocyano group can yield primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzyl isocyanate and other isocyanate derivatives.

    Reduction: Benzylamine and other primary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-2-isocyano-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-isocyano-3-methylbutanamide involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Benzyl-2-isocyano-3-methylbutanamide
  • Key groups: Benzyl (N-substituent), isocyano (C2), 3-methylbutanamide.
  • Reactivity: The isocyano group acts as a ligand for transition metals (e.g., Pd, Au) and participates in multicomponent reactions.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key groups : 3-Methylbenzamide core, 2-hydroxy-1,1-dimethylethyl (N-substituent).
  • Reactivity : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization (e.g., palladium-mediated coupling).
Benzathine Benzylpenicillin
  • Key groups : Penicillin β-lactam core, dibenzylethylenediamine salt.
  • Reactivity : The benzyl groups enhance stability and prolong antibiotic action via slow hydrolysis.

Spectroscopic and Analytical Characterization

Compound Key Characterization Data
This compound - IR : Strong isocyano absorption ~2150 cm⁻¹.
- NMR : Benzyl aromatic protons (δ 7.2–7.4 ppm), isocyano carbon (δ ~150 ppm).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - X-ray : Confirmed N,O-bidentate geometry.
- IR : Hydroxyl stretch ~3400 cm⁻¹.
Benzathine Benzylpenicillin - HPLC : Purity assessment.
- MS : Molecular ion peaks for penicillin and salt.

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